Stereochemical Identity: (S)- vs (R)-Enantiomer
The (S)-enantiomer (CAS 1213958-11-2) and (R)-enantiomer (CAS 1212951-36-4) are separately registered chemical entities with distinct CAS numbers, reflecting their non-interchangeable nature in pharmaceutical synthesis . While both share the identical molecular formula (C₁₁H₁₃F₂NO₂) and molecular weight (229.22 g/mol), the (S)-configuration at the chiral center adjacent to the amine is required for the synthesis of CFTR potentiators such as ivacaftor, where the stereochemistry of the amine intermediate directly determines the stereochemical outcome of the final drug substance [1]. The enantiomeric purity specification is typically ≥98% as verified by chiral HPLC .
| Evidence Dimension | Stereochemical configuration and CAS registry identity |
|---|---|
| Target Compound Data | (S)-enantiomer: CAS 1213958-11-2, MW 229.22, C₁₁H₁₃F₂NO₂ |
| Comparator Or Baseline | (R)-enantiomer: CAS 1212951-36-4, MW 229.22, C₁₁H₁₃F₂NO₂ |
| Quantified Difference | Opposite optical rotation; distinct CAS numbers; only (S)-enantiomer specified in ivacaftor intermediate patents |
| Conditions | Chiral HPLC separation; identity confirmed by CAS registry assignment |
Why This Matters
Procurement of the incorrect enantiomer would lead to a different stereochemical outcome in downstream coupling reactions, potentially producing an inactive or unintended diastereomer of the target CFTR modulator.
- [1] Laurus Labs Ltd. Process for the Preparation of Ivacaftor and Its Intermediates. US Patent Application US2020/0407323 A1, 2020. View Source
